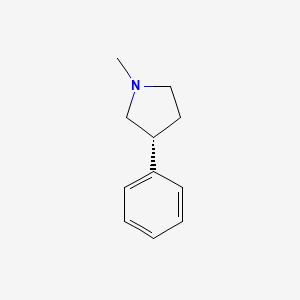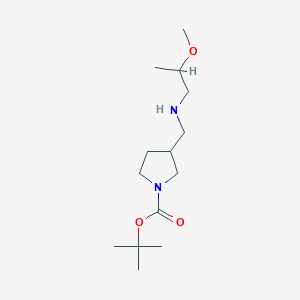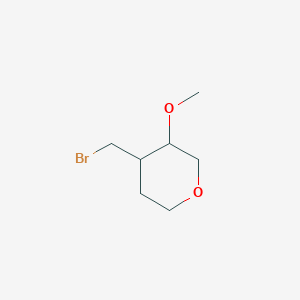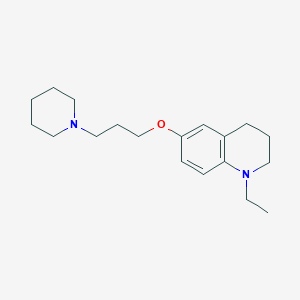![molecular formula C9H12F2O2 B11767156 (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid est un composé spirocyclique unique caractérisé par la présence de deux atomes de fluor sur le carbone spiro.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (1R)-6,6-difluorospiro[2.5]octane-1-carboxylique implique généralement la formation de la structure spirocyclique suivie de l’introduction d’atomes de fluor. Une méthode courante implique la cyclisation d’un précurseur approprié, tel qu’un dérivé de cyclopropane, suivie d’une fluoration à l’aide de réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour les étapes de cyclisation et de fluoration, permettant un meilleur contrôle des conditions réactionnelles et une meilleure évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (1R)-6,6-difluorospiro[2.5]octane-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former les dérivés correspondants.
Réduction : L’acide carboxylique peut être réduit en alcool ou en aldéhyde.
Substitution : Les atomes de fluor peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Réactifs tels que les nucléophiles (par exemple, les amines, les thiols) en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des carboxylates ou des esters, tandis que la réduction peut produire des alcools ou des aldéhydes.
Applications de la recherche scientifique
L’acide (1R)-6,6-difluorospiro[2.5]octane-1-carboxylique présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés spirocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d’inhibiteurs enzymatiques ou de modulateurs de récepteurs.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les polymères fluorés ou les revêtements.
Applications De Recherche Scientifique
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide (1R)-6,6-difluorospiro[2.5]octane-1-carboxylique dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La présence d’atomes de fluor peut améliorer l’affinité de liaison et la stabilité métabolique du composé, ce qui en fait un échafaudage précieux pour la conception de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (1R)-6-oxaspiro[2.5]octane-1-carboxylique : Structure spirocyclique similaire, mais avec un atome d’oxygène au lieu du fluor.
Acide (1R)-6,6-diméthylspiro[2.5]octane-1-carboxylique : Structure similaire avec des groupes méthyle au lieu du fluor.
Unicité
La présence d’atomes de fluor dans l’acide (1R)-6,6-difluorospiro[2.5]octane-1-carboxylique confère des propriétés uniques, telles qu’une lipophilie accrue et une stabilité métabolique, ce qui peut améliorer ses performances dans diverses applications par rapport à ses analogues non fluorés.
Propriétés
Formule moléculaire |
C9H12F2O2 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1 |
Clé InChI |
HWDQLQCPHNGWIW-LURJTMIESA-N |
SMILES isomérique |
C1CC(CCC12C[C@H]2C(=O)O)(F)F |
SMILES canonique |
C1CC(CCC12CC2C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767073.png)
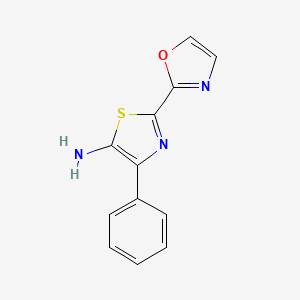
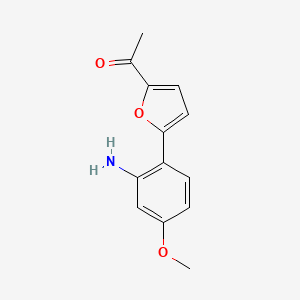
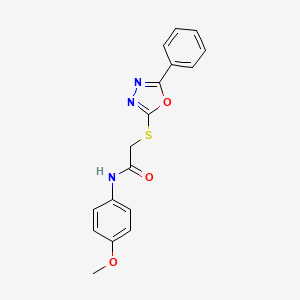
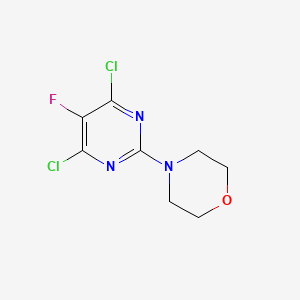
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)


